Benzene, (ethynylseleno)-
CAS No.: 65910-12-5
Cat. No.: VC20606500
Molecular Formula: C8H6Se
Molecular Weight: 181.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65910-12-5 |
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Molecular Formula | C8H6Se |
Molecular Weight | 181.10 g/mol |
IUPAC Name | ethynylselanylbenzene |
Standard InChI | InChI=1S/C8H6Se/c1-2-9-8-6-4-3-5-7-8/h1,3-7H |
Standard InChI Key | OKYQFFAFTHBYFY-UHFFFAOYSA-N |
Canonical SMILES | C#C[Se]C1=CC=CC=C1 |
Introduction
Structural and Electronic Characteristics of Benzene, (Ethynylseleno)-
Benzene, (ethynylseleno)-, features a benzene ring substituted with a selenoethynyl (-SeC≡CH) group. The selenium atom bridges the aromatic ring and the ethynyl moiety, creating a conjugated system that influences both electronic and steric properties. Compared to benzeneselenol, the ethynyl group introduces additional π-electron density, which may enhance resonance stabilization and alter reactivity patterns .
Key structural parameters (theoretical):
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Bond lengths: The C-Se bond in selenoethynyl groups typically measures ~1.90–1.95 Å, slightly shorter than C-S bonds due to selenium’s larger atomic radius.
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Bond angles: The Se-C≡C bond angle approximates 180°, consistent with sp-hybridization at the ethynyl carbon.
Synthetic Pathways to Benzene, (Ethynylseleno)-
Grignard Reagent-Based Synthesis
Analogous to benzeneselenol synthesis , benzene, (ethynylseleno)-, may be prepared via reactions of phenylmagnesium bromide (PhMgBr) with selenium, followed by ethynylation:
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Selenium incorporation:
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Ethynyl group introduction:
This route remains hypothetical but is grounded in established selenol synthesis methodologies .
Diselenide Reduction and Functionalization
Diphenyldiselenide (PhSeSePh), a common benzeneselenol precursor , could be reduced to PhSe⁻, which might subsequently react with ethynylating agents (e.g., acetylene gas under catalytic conditions):
Reactivity and Stability
Oxidative Susceptibility
The diselenide product could be reconverted to the selenol via reduction .
Acid-Base Behavior
The acidity of PhSeC≡CH is expected to exceed that of benzeneselenol (pKₐ ≈ 5.9) due to the electron-withdrawing ethynyl group, potentially lowering the pKₐ to ~4.5–5.0. This enhances nucleophilicity of the conjugate base (PhSeC≡C⁻), making it a potent reagent in substitution reactions.
Applications in Organic Synthesis
Nucleophilic Selenium Transfer
The PhSeC≡C⁻ anion can act as a selenium nucleophile in C-Se bond-forming reactions, analogous to PhSe⁻ . For example:
This reactivity is valuable in synthesizing selenoalkynes for materials science applications.
Coordination Chemistry
The ethynylseleno group’s linear geometry and π-system facilitate coordination to transition metals, enabling catalytic applications. For instance, Pd(II) complexes of PhSeC≡CH could mediate Sonogashira-type couplings.
Future Research Directions
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Spectroscopic Characterization: Experimental determination of IR, NMR, and UV-Vis spectra to validate theoretical models.
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Catalytic Applications: Exploration of PhSeC≡CH in cross-coupling reactions and polymer synthesis.
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Toxicological Profiling: Risk assessment akin to BTEX compounds , given structural similarities to benzene derivatives.
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